2-Isopropylcyclopentanamine
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Overview
Description
2-Isopropylcyclopentanamine is an organic compound with the molecular formula C8H17N. It is a cyclopentane derivative where an isopropyl group is attached to the second carbon of the cyclopentane ring, and an amine group is attached to the same carbon. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylcyclopentanamine typically involves the following steps:
Cyclopentane Nitration: Cyclopentane is nitrated to form nitrocyclopentane.
Reduction: The nitro group is reduced to an amine group using hydrogenation or other reducing agents such as lithium aluminum hydride.
Isopropylation: The cyclopentane amine is then alkylated with isopropyl halide under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Isopropylcyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Isopropylcyclopentanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentanamine: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Methylcyclopentanamine: Has a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
2-Ethylcyclopentanamine: Contains an ethyl group, which affects its steric and electronic properties compared to 2-Isopropylcyclopentanamine.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which enhances its hydrophobic interactions and potentially its biological activity. This structural feature distinguishes it from other cyclopentane derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2-propan-2-ylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKOEGVVYRQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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